1,2-Di(pyridin-4-yl)ethyne
Description
Context and Significance in Organic and Inorganic Chemistry
In the realm of chemical sciences, 1,2-di(pyridin-4-yl)ethyne serves as a crucial building block, particularly in supramolecular chemistry and materials science. Its rigid, rod-like structure and the presence of nitrogen atoms in the pyridine (B92270) rings make it an excellent bidentate ligand for coordinating with metal ions. a2bchem.com This coordination ability is fundamental to the formation of metal-organic frameworks (MOFs) and coordination polymers, materials with extensive applications in gas storage, separation, and catalysis. researchgate.net
The ethyne (B1235809) linkage provides a high degree of conjugation, influencing the electronic and photophysical properties of the resulting materials. This characteristic is particularly valuable in the development of molecular electronics and luminescent materials. In organic synthesis, the pyridine rings can be functionalized to tailor the compound's properties for specific applications.
Evolution of Research Trends for Acetylenic Pyridine Derivatives
The study of acetylenic pyridine derivatives has evolved significantly over the years. Initially, research focused on the fundamental synthesis and characterization of these compounds. researchgate.net However, the focus has shifted towards their application in creating functional materials. mdpi.com Advances in transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have enabled more efficient and versatile syntheses of these derivatives. researchgate.net
Contemporary research is increasingly exploring the use of these compounds in the design of "smart" materials that respond to external stimuli. The inherent properties of acetylenic pyridines, such as their rigidity and electronic characteristics, make them ideal candidates for developing materials with tunable optical and electronic properties. chemicalpapers.com The investigation of their supramolecular assembly through non-covalent interactions like hydrogen bonding and π-π stacking is another prominent area of research. iucr.org
Scope and Objectives of the Academic Research Outline
This article provides a comprehensive overview of the chemical compound this compound. It details its synthesis, characterization, and chemical properties, with a particular focus on its role in coordination and supramolecular chemistry. The applications of this compound in materials science, specifically in the construction of coordination polymers and metal-organic frameworks, are also thoroughly discussed. The objective is to present a detailed and scientifically accurate account of the current state of research on this compound, supported by detailed research findings and data.
Chemical Properties and Synthesis
Synthesis and Characterization
The primary method for synthesizing this compound is through a palladium-catalyzed Sonogashira cross-coupling reaction. A common approach involves the reaction of 4-bromopyridine (B75155) hydrochloride with 2-methyl-but-3-yn-2-ol in a two-phase system of toluene (B28343) and aqueous sodium hydroxide, which has been reported to yield the product in high percentages. researchgate.net
Table 1: Synthesis and Properties of this compound
| Property | Value |
| IUPAC Name | 4-(2-(Pyridin-4-yl)ethynyl)pyridine |
| Molecular Formula | C₁₂H₈N₂ |
| Molar Mass | 180.21 g/mol |
| Appearance | Brown to dark brown crystalline solid |
| Melting Point | 148-152 °C |
| CAS Number | 73564-69-9 |
Data sourced from multiple chemical suppliers and databases. nih.govsigmaaldrich.com
Characterization of the compound is typically performed using various spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure, while X-ray crystallography provides detailed information about its solid-state structure and packing. ambeed.com
Chemical Reactivity and Structural Features
The reactivity of this compound is largely dictated by the pyridine rings and the central acetylene (B1199291) linker. The nitrogen atoms of the pyridine rings act as Lewis bases, readily coordinating with metal ions to form stable complexes. The rigid and linear geometry of the molecule is a key structural feature that influences the architecture of the resulting coordination compounds.
The ethyne bond can participate in various chemical transformations, although its primary role in many applications is as a rigid spacer. The conjugated π-system extending across the molecule is responsible for its electronic and photophysical properties.
Applications in Materials Science
Coordination Polymers and Metal-Organic Frameworks (MOFs)
This compound is extensively utilized as a linear, bidentate ligand in the construction of coordination polymers and MOFs. sigmaaldrich.com Its rigidity and defined length are crucial for creating predictable and well-ordered structures.
In one example, a metal-organic framework was synthesized using this compound, terephthalic acid, and zinc(II) nitrate (B79036). researchgate.netznaturforsch.com The resulting material exhibited a monoclinic crystal structure with cavities occupied by solvent molecules. researchgate.netznaturforsch.com Such porous structures are of great interest for applications in gas storage and separation.
Table 2: Examples of MOFs and Coordination Polymers with this compound
| Metal Ion | Other Ligands | Resulting Structure | Potential Application | Reference |
| Zinc(II) | Terephthalic Acid | Monoclinic MOF | Gas Storage | researchgate.netznaturforsch.com |
| Cadmium(II) | - | Pillared-layer coordination polymer | Selective Guest Adsorption | sigmaaldrich.com |
| Platinum(II) | - | 3-D tetragonal prisms | Self-Assembly Studies | sigmaaldrich.com |
Crystal Engineering and Supramolecular Chemistry
The ability of this compound to form predictable supramolecular assemblies through non-covalent interactions makes it a valuable tool in crystal engineering. Hydrogen bonding involving the pyridine nitrogen atoms and π-π stacking interactions between the aromatic rings are key drivers in the formation of these structures. iucr.org
For instance, co-crystals of the related compound (E)-1,2-di(pyridin-4-yl)ethene with various 4-alkoxybenzoic acids have been shown to form linear hydrogen-bonded units. iucr.org These studies provide insight into how the interplay of different non-covalent interactions can be used to control the final solid-state architecture. The principles learned from these systems are often applicable to this compound due to their structural similarities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-pyridin-4-ylethynyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h3-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKCEACOZLCRSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C#CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319739 | |
| Record name | 1,2-Di(pyridin-4-yl)ethyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73564-69-9 | |
| Record name | 73564-69-9 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Di(pyridin-4-yl)ethyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1,2 Di Pyridin 4 Yl Ethyne
Established Synthetic Routes
The formation of 1,2-di(pyridin-4-yl)ethyne predominantly relies on palladium- and cobalt-catalyzed cross-coupling reactions, which provide reliable and scalable methods for its synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are widely employed for the synthesis of this compound due to their high efficiency and functional group tolerance. The Sonogashira coupling is a key reaction in this category. wikipedia.org
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of this compound synthesis, this involves the coupling of a 4-halopyridine with a suitable alkyne precursor. A common approach is the reaction of 4-bromopyridine (B75155) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The reaction is typically carried out under mild conditions, such as at room temperature or with gentle heating, in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). wikipedia.org
A specific example involves the coupling of 4-bromopyridine hydrochloride with 2-methyl-but-3-yn-2-ol, which serves as an acetylene (B1199291) equivalent. This reaction, conducted in a two-phase system of toluene (B28343) and aqueous sodium hydroxide, can produce this compound in high yields. researchgate.net
Table 1: Sonogashira Coupling Reaction Parameters
| Parameter | Condition |
|---|---|
| Catalyst System | Pd(PPh₃)₂Cl₂/CuI |
| Base | Triethylamine (B128534) |
| Solvent | THF or DMF |
| Temperature | 60–80°C |
This table summarizes typical conditions for the Sonogashira coupling to synthesize this compound.
Cobalt-Catalyzed Cross-Coupling Reactions
While palladium catalysis is more common, cobalt-catalyzed reactions present a cost-effective and less toxic alternative for cross-coupling. acs.org Cobalt catalysts have been utilized in various C-C bond-forming reactions, including those that could be adapted for the synthesis of diarylalkynes. researchgate.net The mechanism often involves the formation of a five-membered cobaltacyclic intermediate. acs.org Although specific detailed procedures for the direct cobalt-catalyzed synthesis of this compound are less documented in readily available literature, the principles of cobalt-catalyzed cross-coupling of aryl halides with alkynes suggest its feasibility. researchgate.net Research into cobalt-catalyzed systems often focuses on optimizing reaction conditions by varying ligands, solvents, and activating agents to achieve high yields and selectivity. nih.gov
Parameters Influencing Synthesis Efficiency
The efficiency of the synthesis of this compound is critically dependent on several parameters, with the choice of catalyst system being paramount.
Catalyst System Optimization
The selection and optimization of the catalyst system are crucial for maximizing the yield and purity of this compound.
In palladium-catalyzed reactions , the combination of a palladium source, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like CuI, is frequently used. The phosphine (B1218219) ligands on the palladium center play a significant role in the catalytic cycle. The choice of base is also critical; amines like triethylamine are commonly employed to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. The solvent can influence the reaction rate and solubility of the reactants; THF and DMF are often effective. Temperature control is also important, with reactions typically run between 60-80°C to ensure optimal reactivity.
For cobalt-catalyzed systems , optimization involves screening different cobalt salts (e.g., CoCl₂, Co(OAc)₂), ligands, and reaction conditions. acs.orgresearchgate.net The catalytic activity can be significantly influenced by the ligand architecture. nih.gov In some cases, reducing agents like zinc or manganese are used to generate the active low-valent cobalt species in situ. acs.org The choice of solvent and base also needs to be carefully considered to achieve efficient coupling.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Methyl-but-3-yn-2-ol |
| 4-Bromopyridine |
| 4-Bromopyridine hydrochloride |
| Cobalt(II) acetate |
| Cobalt(II) chloride |
| Copper(I) iodide |
| Dichlorobis(triphenylphosphine)palladium(II) |
| Dimethylformamide |
| Tetrahydrofuran |
| Toluene |
| Triethylamine |
Solvent Effects and Reaction Conditions
The synthesis of this compound is most commonly achieved through Sonogashira cross-coupling reactions, a palladium-catalyzed process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The choice of solvent and other reaction parameters is critical for optimizing the reaction's efficiency and yield.
A prevalent method involves a one-pot reaction using 4-bromopyridine hydrochloride and 2-methyl-but-3-yn-2-ol. This reaction is often performed in a two-phase system composed of an organic solvent like toluene and an aqueous base such as sodium hydroxide, yielding approximately 86% of the final product. researchgate.net
The Sonogashira coupling can be performed under various conditions, including copper-free protocols, at room temperature, and in aqueous media, which enhances its applicability in complex molecular synthesis. wikipedia.orgorganic-chemistry.org The selection of solvent can significantly impact the reaction outcome. For instance, studies on related Sonogashira couplings have shown that nonpolar solvents like 1,4-dioxane (B91453) can provide good yields (74%), whereas polar solvents such as N-Methyl-2-pyrrolidone (NMP) may result in poorer performance (40% yield). nih.gov Dimethyl sulfoxide (B87167) (DMSO) has also proven to be an effective solvent, particularly when paired with a variety of inorganic bases. nih.gov
The reaction conditions, including the choice of catalyst, base, and solvent, are tailored to the specific reactants. Both palladium and copper are typically employed as catalysts, although nickel and gold have also been reported to catalyze similar couplings. wikipedia.org The base is crucial for the deprotonation of the alkyne. A wide range of inorganic and organic bases can be used, with the choice affecting reaction time and yield. nih.gov
Table 1: Exemplary Sonogashira Reaction Conditions for Di-Aryl Ethyne (B1235809) Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Reactants | 4-Bromopyridine HCl, 2-Methyl-but-3-yn-2-ol researchgate.net | 1-Bromo-3,5-dimethoxybenzene, 3-Ethynylpyridine nih.gov | Aryl Bromides, Terminal Alkynes acs.org |
| Catalyst System | Palladium-based catalyst researchgate.net | Palladium precatalyst (P2), Copper-free nih.gov | Pd(PPh₃)₂Cl₂, Copper salts acs.org |
| Solvent | Toluene / aq. NaOH (two-phase) researchgate.net | DMSO nih.gov | Not specified, often requires high temperatures acs.org |
| Base | Sodium Hydroxide researchgate.net | Tetramethylpiperidine (TMP) nih.gov | Amine base wikipedia.org |
| Temperature | Not specified | Room Temperature nih.gov | Often elevated acs.org |
| Yield | 86% researchgate.net | 96% (in 0.5 h with 5 mol% catalyst) acs.org | Varies |
This table provides examples of conditions for syntheses related to or including this compound, illustrating the range of applicable parameters.
Strategies for Product Isolation and Purification
Following the synthesis of this compound, a systematic approach is required to isolate and purify the compound from the reaction mixture, which may contain unreacted starting materials, catalysts, and by-products.
A common initial step involves evaporating the solvent from the reaction mixture. researchgate.net The resulting residue is then subjected to purification techniques. Column chromatography is a frequently used method for separating the target compound. For this compound, a typical stationary phase is silica (B1680970) gel, with a mobile phase consisting of a mixture of chloroform (B151607) and methanol (B129727) (e.g., a 40:1 ratio). researchgate.net
After chromatographic purification, the fractions containing the pure product are combined and the solvent is evaporated, yielding the compound as a colorless solid. researchgate.net In other procedures involving related compounds, purification may involve washing the crude product with various solvents to remove impurities. For instance, in the synthesis of a derivative, the final product was washed with distilled water. mdpi.com Recrystallization from a suitable solvent is another powerful purification technique to obtain highly pure crystalline material. mdpi.com The choice of purification strategy depends on the scale of the reaction and the nature of the impurities present.
Reactivity and Chemical Transformations
This compound exhibits reactivity at both the pyridine (B92270) rings and the central ethyne linker, allowing for a variety of chemical transformations. Its primary role in many applications is as a bidentate ligand that coordinates with metal ions through the nitrogen atoms of the pyridine rings. This coordination is fundamental to its use in creating metal-organic frameworks (MOFs).
Oxidation Reactions
The oxidation of this compound is a possible transformation, though detailed studies on its specific oxidation pathways are not extensively documented in the literature. In related phosphine compounds with pyridine rings, the molecule can participate in redox reactions, particularly when coordinated to a metal center. This suggests that the nitrogen atoms in the pyridine rings of this compound could be susceptible to oxidation to form N-oxides, a common reaction for pyridine derivatives. google.com The ethyne bond itself could also be subject to oxidative cleavage under strong oxidizing conditions, though this would lead to the destruction of the core structure.
Substitution Reactions
The pyridine rings in this compound can undergo substitution reactions. The quaternization of the pyridine nitrogen atom can increase the ring's susceptibility to nucleophilic substitution. google.com Conversely, electrophilic substitution reactions on the pyridine rings are also conceivable. For a related compound, 1,2-Bis(di(pyridin-2-yl)phosphino)ethane, the pyridine rings are noted to undergo electrophilic substitution. For pyridine itself, electrophilic substitution is difficult and typically requires harsh conditions, proceeding preferentially at the 3-position. Functional groups can also be introduced via palladium-catalyzed cross-coupling reactions by first converting a C-H bond to a C-Halogen or C-OTf bond, which can then be substituted. chim.it
Derivatization at Pyridine and Ethyne Moieties
The structure of this compound allows for derivatization at two key locations: the nitrogen atoms of the pyridine rings and the carbon-carbon triple bond.
Pyridine Moiety Derivatization: The nitrogen atoms of the pyridine rings are basic and can be readily alkylated to form quaternary pyridinium (B92312) salts. google.com For example, the related compound 9,10-bis(pyridin-4-ylethynyl)anthracene (B3069382) reacts with benzyl (B1604629) bromide to form the corresponding bis(benzyl-pyridinium) bromide salt. mdpi.com This quaternization modifies the electronic properties of the molecule, making it more electron-deficient and altering its solubility and coordination behavior.
Ethyne Moiety Derivatization: The carbon-carbon triple bond is a site of high electron density and can undergo various addition reactions. For example, acetylenes can undergo insertion reactions when reacted with certain metal complexes. acs.org While specific examples for this compound are not detailed, reactions typical for alkynes, such as hydrogenation to the corresponding alkene (1,2-Di(pyridin-4-yl)ethene) or alkane (1,2-Di(pyridin-4-yl)ethane), are chemically feasible. The triple bond can also participate in cycloaddition reactions.
Table 2: Potential Derivatization Reactions
| Moiety | Reaction Type | Reagent/Condition Example | Product Type |
|---|---|---|---|
| Pyridine | N-Alkylation (Quaternization) | Benzyl bromide, CH₂Cl₂ mdpi.com | Diquaternary Pyridinium Salt |
| Pyridine | N-Oxidation | Peroxy acids | Pyridine-N-oxide derivative |
| Ethyne | Hydrogenation | H₂, Pd/C catalyst | 1,2-Di(pyridin-4-yl)ethene or 1,2-Di(pyridin-4-yl)ethane |
| Ethyne | Halogenation | Br₂ | Tetrabromoalkane derivative |
| Ethyne | Hydration | H₂SO₄, H₂O, HgSO₄ | Diketone derivative |
Coordination Chemistry of 1,2 Di Pyridin 4 Yl Ethyne As a Ligand
Ligand Design Principles and Coordination Modes
The utility of 1,2-di(pyridin-4-yl)ethyne, also known as bis(4-pyridyl)acetylene, in constructing metal-organic architectures stems from its well-defined structural and electronic properties. These properties dictate how it interacts with metal centers to form predictable and stable superstructures.
Bidentate Coordination via Pyridine (B92270) Nitrogen Atoms
This compound primarily functions as a bidentate ligand, utilizing the nitrogen atoms of its two terminal pyridine rings to coordinate with metal ions. This coordination mode allows it to act as a linear "spacer" or "linker," bridging two different metal centers. This bridging capability is fundamental to the formation of extended one-, two-, or three-dimensional networks, which are characteristic of coordination polymers and MOFs. The nitrogen atoms on the pyridine rings serve as effective electron donors, forming stable coordinate covalent bonds with a variety of metal ions. a2bchem.com This bidentate nature is crucial for creating stable and porous structures with applications in areas like gas storage.
Influence of Rigid Ethyne (B1235809) Linkage on Coordination Geometry
A defining feature of this compound is the triple bond of the ethyne group, which imparts significant rigidity to the molecule. Unlike more flexible linkers, such as its ethane-linked analogue, the acetylene (B1199291) bridge enforces a linear and conformationally restricted structure. This rigidity is a key design principle, as it prevents the collapse of porous frameworks and allows for the predictable construction of crystalline materials with well-defined cavities and channels. The introduction of the acetylene spacer is an effective method to reduce steric strain between the two pyridyl subunits, further enhancing its ability to form ordered complexes.
Protonated Forms of this compound as Ligands
The pyridine nitrogen atoms in this compound are basic and can be protonated. Interestingly, evidence from related ligands suggests that even in their protonated state, these molecules can participate in coordination. For instance, in a complex involving the closely related ligand 1,2-bis(pyridin-4-yl)ethene (bpe), the Fe(II) ion is coordinated by two bpe molecules, one of which is partially protonated (Hbpe). nih.gov In this structure, the iron center is bound to a neutral bpe and a protonated Hbpe ligand simultaneously. nih.gov This indicates that the nitrogen atom of a pyridyl group can remain coordinated to a metal center even when the other pyridyl group on the same ligand is protonated. This behavior expands the potential for creating complex, charge-balanced frameworks and materials whose properties could be tuned by pH.
Formation of Metal-1,2-Di(pyridin-4-yl)ethyne Complexes
The versatile nature of the pyridyl nitrogen donor sites allows this compound to form stable complexes with a wide range of metals from across the periodic table.
Transition Metal Complexes
This compound is extensively used in the synthesis of coordination complexes with transition metals. These complexes often form metal-organic frameworks (MOFs) or coordination polymers with interesting properties and potential applications in gas storage, catalysis, and electronics. For example, it has been used to construct a MOF with zinc(II), where it acts as a pillar connecting layers of zinc ions and terephthalic acid ligands. researchgate.net Similarly, it forms one-dimensional organometallic-organic hybrid polymers with silver(I) ions. researchgate.net
| Metal Center | Ligand(s) | Resulting Structure/Complex Type | Reference |
|---|---|---|---|
| Zinc(II) | This compound, Terephthalic acid | Metal-Organic Framework (MOF) | researchgate.net |
| Silver(I) | This compound, [Cp2Mo2(CO)4(η2-P2)] | 1D Organometallic-Organic Hybrid Polymer | researchgate.net |
| Copper(II) | 1,2-bis(4-pyridyl)acetylene, Carbonate | 3D Kagomé network MOF | researchgate.net |
| Iron(II) | 1,2-bis(pyridin-4-yl)ethene (protonated and neutral), Dicyanoaurate | 1D Polymeric Chain | nih.gov |
Stoichiometric and Geometrical Aspects of Coordination
This compound is a versatile N-donor ligand extensively used in the construction of metal-organic frameworks (MOFs) and coordination polymers. sigmaaldrich.com Its rigid, linear structure, a consequence of the ethyne linkage, allows it to act as a bidentate ligand, coordinating with metal ions to form stable and often porous structures. The stoichiometry of the resulting complexes can vary, with common ratios of metal to ligand being 1:1 and 1:2. ijerjournal.comirb.hr For instance, in some complexes, a 1:1 metal-to-ligand ratio is observed. ijerjournal.com
The geometry of the coordination complexes is significantly influenced by the rigid nature of the this compound ligand. This rigidity facilitates the formation of linear coordination patterns, as seen in zinc-phthalocyanine polymers where it forms one-dimensional chains through axial Zn-N bonds. In contrast, related ligands with more flexible linkers, such as 1,2-di(pyridin-4-yl)ethane, can lead to torsional strain and reduced stability in the resulting metal-organic frameworks. The coordination geometry around the metal center is often octahedral, although other geometries can be observed depending on the metal ion and other coordinating ligands present. irb.hrmdpi.com For example, a zinc(II) coordination polymer has been reported with a distorted octahedral geometry around the six-coordinated zinc atom. mdpi.com
Structural Elucidation of Coordination Compounds
Single-Crystal X-ray Diffraction Analysis
The free this compound ligand crystallizes in the orthorhombic crystal system with the space group Fddd, indicating a high degree of molecular symmetry. When incorporated into coordination complexes, the resulting crystal structures can vary significantly. For example, a metal-organic framework synthesized from this compound, terephthalic acid, and zinc(II) nitrate (B79036) crystallizes in the monoclinic space group P21/c. researchgate.net Similarly, a zinc(II) coordination polymer with 1,4-benzenediacetate as a co-ligand also crystallizes in the monoclinic P21/c space group. mdpi.com
Detailed crystallographic data from these studies allow for the precise determination of the coordination environment around the metal center. This includes the identification of which atoms from the this compound and any co-ligands are bonded to the metal ion, as well as the geometry of this coordination.
Table 1: Crystallographic Data for Selected this compound Compounds
| Compound | Crystal System | Space Group | Reference |
| This compound | Orthorhombic | Fddd | |
| MOF with Zinc(II) nitrate and terephthalic acid | Monoclinic | P21/c | researchgate.net |
| Zinc(II) coordination polymer with 1,4-benzenediacetate | Monoclinic | P21/c | mdpi.com |
Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis)
A variety of spectroscopic techniques are employed to characterize coordination compounds of this compound, providing complementary information to X-ray diffraction data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand and its complexes in solution. mdpi.comacs.org Chemical shift changes upon coordination can provide insights into the electronic environment of the pyridine rings. acs.org For instance, in a study of a dinuclear ligand, the chemical shift of the proton adjacent to the selenium atom was a key indicator of the diselenide group's presence. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the pyridine nitrogen to the metal ion. The characteristic vibrational frequencies of the pyridine ring are often shifted upon complexation. grafiati.com In a zinc(II)-coordination polymer, the characteristic bands of the carboxylates were observed at 1611/1507 cm⁻¹ and 1424/1373 cm⁻¹ for asymmetric and symmetric stretching vibrations, respectively. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic transitions within the ligand and the metal complexes. mdpi.commdpi.com The absorption spectra of the complexes often show shifts in the absorption bands of the this compound ligand, as well as the appearance of new bands due to metal-to-ligand or ligand-to-metal charge transfer transitions. In a study of a dibromide salt, several intense absorption bands were observed in the UV and visible regions due to the presence of multiple aromatic subunits. mdpi.com
Electrochemical Behavior of this compound and its Metal Complexes
The electrochemical properties of this compound and its metal complexes are of significant interest for their potential applications in areas such as electrocatalysis and molecular electronics. escholarship.orgresearchgate.net Cyclic voltammetry is a common technique used to investigate the redox behavior of these compounds. alfa-chemistry.com
Studies on related dipyridyl compounds have shown that the nature of the bridging group between the pyridine rings significantly influences the electrochemical properties. For example, the conductance of single-molecule junctions follows the order of 4,4'-bipyridine (B149096) > 1,2-di(pyridin-4-yl)ethene > 1,2-di(pyridin-4-yl)ethane, indicating that the conjugated ethene bridge in a related compound facilitates electron transport more effectively than the non-conjugated ethane (B1197151) bridge. researchgate.netacs.org
Applications of 1,2 Di Pyridin 4 Yl Ethyne in Advanced Materials Science
Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs)
Design and Construction Principles of 1,2-Di(pyridin-4-yl)ethyne-based MOFs
The design of MOFs incorporating this compound is guided by several key principles. The linear and rigid nature of the ligand is a primary determinant of the resulting framework's geometry. The two nitrogen atoms of the pyridyl groups act as coordination sites, bridging metal centers to form extended structures. The choice of metal ion, with its specific coordination geometry (e.g., octahedral, tetrahedral, square planar), in conjunction with the linear disposition of the pyridyl donors in the ligand, dictates the topology of the resulting network.
The construction of these materials is typically achieved through solvothermal or hydrothermal synthesis. In these methods, the metal salt and the this compound ligand are dissolved in a suitable solvent or a mixture of solvents, and the solution is heated in a sealed vessel. The temperature and duration of the reaction, the nature of the solvent, and the metal-to-ligand molar ratio are critical parameters that influence the crystallization process and the final structure of the MOF. For instance, the use of different solvent systems, such as a methylene (B1212753) chloride/methanol (B129727) mixture, can lead to the formation of different structural motifs. rsc.org
Furthermore, the presence of co-ligands or counter-ions can significantly impact the final architecture. These ancillary components can act as pillars, modulators, or charge-balancing agents, leading to the formation of more complex and functional materials. The interplay between the rigid this compound linker and other components allows for a high degree of control over the dimensionality and porosity of the resulting framework.
Structural Diversity and Topologies (e.g., 1D, 2D, 3D Networks)
The versatility of this compound as a ligand has led to the synthesis of a wide array of MOFs with varying dimensionalities and topologies. The final structure is a result of the interplay between the coordination preferences of the metal ion and the linear bridging nature of the ligand.
One-Dimensional (1D) Networks: In their simplest form, this compound ligands can bridge metal centers to form linear or zigzag chains. For example, the reaction of 1,2-bis(4-pyridyl)butadiyne, a longer analogue of this compound, with manganese(II) hexafluoroacetylacetonate results in the formation of one-dimensional linear chains. rsc.org These 1D chains can further interact through weaker forces like hydrogen bonding to form higher-dimensional supramolecular architectures.
Two-Dimensional (2D) Networks: By employing metal nodes with appropriate connectivity, 2D layered structures can be assembled. These layers can be designed to have specific pore sizes and shapes. The layers can then stack in various ways, sometimes leading to interpenetrated structures where multiple independent networks are intertwined.
Three-Dimensional (3D) Networks: The ultimate goal in the design of porous materials is often the creation of robust 3D frameworks. This compound can act as a pillar, connecting 2D layers to form a 3D structure. The length and rigidity of the ligand are crucial in preventing the collapse of the porous structure upon removal of guest solvent molecules. The resulting 3D networks can exhibit a variety of topologies, which are often described using Schläfli symbols to denote the connectivity of the nodes.
The crystal structure of pure bis(4-pyridyl)acetylene itself is orthorhombic, belonging to the space group Fddd. eurjchem.com This inherent packing preference can provide insights into the potential intermolecular interactions that might influence the assembly of its coordination polymers.
Host-Guest Chemistry within MOF Architectures
A key feature of many MOFs is their permanent porosity, which allows them to encapsulate guest molecules within their channels and cages. The nature of the host-guest interactions is governed by the chemical and physical properties of both the MOF framework and the guest molecule. These interactions can range from weak van der Waals forces to stronger hydrogen bonds and coordination bonds.
The pyridyl groups and the ethyne (B1235809) bridge of the this compound ligand can influence the host-guest chemistry. The nitrogen atoms of the pyridyl groups can act as hydrogen bond acceptors, while the π-system of the aromatic rings and the triple bond can engage in π-π stacking and other non-covalent interactions with suitable guest molecules.
A notable example involves a spin-crossover MOF, {Fe(bpac)[Pt(CN)4]} (where bpac is bis(4-pyridyl)acetylene). The adsorption of aromatic guest molecules into this framework was found to have a substantial effect on the spin transition temperature of the iron(II) centers. This demonstrates that the guest molecules can directly influence the physical properties of the host framework, highlighting the potential for creating responsive materials.
Application Potentials of MOFs
The unique structural features of this compound-based MOFs translate into a range of potential applications in advanced materials science.
The well-defined pore sizes and tunable surface chemistry of MOFs make them promising candidates for gas storage and separation applications. Computational screening studies have identified MOFs containing N-rich organic linkers, such as pyridine (B92270) and azoles, as promising adsorbents for the separation of acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from natural gas. rsc.org
A computational study specifically investigated the impact of geometric isomers of a fluorinated this compound ligand within a MOF for natural gas sweetening. The study revealed that the trans isomer of the ligand resulted in a MOF that was selective for H₂S over CO₂ and methane, whereas the cis isomer showed a higher affinity for CO₂ than H₂S. researchgate.netresearchgate.net This highlights the subtle yet crucial role of ligand geometry in dictating the gas separation properties of the final material.
Below is a table summarizing the findings of the computational screening for H₂S and CO₂ separation:
| MOF Ligand Isomer | Selectivity | Potential Application |
| trans-1,2-di(pyridin-4-yl)ethyne | H₂S selective over CO₂ and CH₄ | Natural gas purification |
| cis-1,2-di(pyridin-4-yl)ethyne | High CO₂ affinity over H₂S | Carbon capture |
This data is based on computational simulations and highlights the potential for designing MOFs with specific gas separation properties by tuning the ligand structure.
The porous nature of MOFs allows them to act as heterogeneous catalysts. The active catalytic sites can be the metal nodes themselves, the organic linkers, or guest molecules encapsulated within the pores. MOFs offer several advantages as catalysts, including high surface area, uniform and tunable pore sizes that can lead to shape-selective catalysis, and the potential for incorporating multiple functional sites. unt.edu
While specific catalytic applications of MOFs based solely on the this compound ligand are still an emerging area of research, the incorporation of pyridyl functionalities opens up possibilities for their use in various catalytic transformations. The nitrogen atoms in the pyridyl rings can act as basic sites or as coordination sites for catalytically active metal species. For instance, MOFs containing pyridyl-based ligands have been explored as catalysts for reactions such as the cycloaddition of CO₂ and epoxides. unt.edu Furthermore, iron-based MOFs with pyridyl-containing ligands have been shown to be effective precatalysts for the hydroboration of alkynes. rsc.org The confined spaces within the MOF pores can also influence the selectivity of catalytic reactions by controlling the orientation and diffusion of reactants and products.
Sensing Applications
This compound serves as a versatile building block in the construction of advanced sensory materials, primarily through its incorporation into metal-organic frameworks (MOFs). The rigid nature of the ethyne linker and the coordinating ability of the pyridyl nitrogen atoms make it an excellent candidate for creating porous structures capable of detecting specific analytes.
The primary application of this compound in sensing is through its use as a linker in luminescent metal-organic frameworks (L-MOFs). The luminescence of these materials can be modulated by the presence of guest molecules, leading to "turn-on" or "turn-off" sensory responses. The pyridyl groups can coordinate with metal ions, while the rigid ethyne unit helps maintain the framework's stability and porosity. The nitrogen atoms in the pyridyl groups can also introduce specific functionalities to the MOF, making it suitable for the selective adsorption of certain gases or molecules.
Research has explored the use of MOFs containing this compound for their potential in gas storage and selective gas absorption applications. While specific examples detailing the sensing of particular analytes with MOFs constructed solely from this linker are still emerging, the principle relies on the interaction between the analyte and the framework. This interaction can be a chemical reaction, a change in the conformation of the framework, or an alteration of the electronic properties of the material, all of which can lead to a detectable signal.
The development of new MOFs with tailored properties for specific sensing applications is an active area of research. By modifying the linker molecule, including this compound, researchers can fine-tune properties like pore size, surface area, and functionality to enhance selectivity and sensitivity towards target analytes.
Molecular Electronics and Single Molecule Conductance
This compound has been investigated as a molecular wire in the field of molecular electronics, where the goal is to use individual molecules as components in electronic circuits. The conductance of a single molecule of this compound (also referred to as BPY-EY in some literature) when placed between two gold electrodes has been measured using the scanning tunneling microscopy-based break junction (STM-BJ) technique.
Experimental studies have revealed that a single this compound molecule can exhibit two distinct conductance values. In one study, these were measured to be (2.2 ± 0.5) × 10⁻⁴ G₀ and (5.0 ± 0.8) × 10⁻⁵ G₀, where G₀ is the quantum of conductance. rsc.org This observation of bistable conductance is a common feature for pyridine-terminated molecules and is attributed to different binding geometries of the pyridyl nitrogen atoms to the gold electrodes. elsevierpure.comacs.orgresearchgate.net
The two conductance states are thought to correspond to:
A low-conductance state: The molecule is fully stretched between the electrodes, leading to a more defined and lower conductance value. elsevierpure.comacs.orgresearchgate.net
A high-conductance state: The molecule is bound to the electrodes at an angle, resulting in a different electronic coupling and a higher conductance. elsevierpure.comacs.orgresearchgate.net
The ability to control the conductance of a single molecule by altering its binding geometry is a significant finding for the development of molecular switches and other electronic components. The rigid, conjugated structure of this compound facilitates efficient charge transport through the molecule, making it a promising candidate for use as a molecular wire. nih.gov
Further research has also explored the conductance of similar pyridyl-based molecules with different bridging groups and metal contacts, providing a broader understanding of how molecular structure influences charge transport at the single-molecule level. nih.govresearchgate.net
Interactive Data Table: Single Molecule Conductance of Pyridyl-Terminated Molecules
| Molecule | Conductance (High) | Conductance (Low) | Metal Contacts | Measurement Technique |
| This compound | (2.2 ± 0.5) × 10⁻⁴ G₀ | (5.0 ± 0.8) × 10⁻⁵ G₀ | Au | STM-BJ rsc.org |
| 4,4'-bipyridine (B149096) | (4.7 ± 1.1) × 10⁻³ G₀ | ~8-10 times lower | Au | STM-BJ researchgate.net |
| 1,2-di(pyridin-4-yl)ethene | (2.3 ± 0.9) × 10⁻³ G₀ | ~8-10 times lower | Au | STM-BJ researchgate.net |
| 1,2-di(pyridin-4-yl)ethane | (4.5 ± 2.2) × 10⁻⁴ G₀ | ~8-10 times lower | Au | STM-BJ researchgate.net |
Development of Liquid Crystal Materials and Fluorescent Probes
While the core structure of this compound, with its rigid rod-like geometry, suggests potential for incorporation into liquid crystalline materials, there is currently a lack of specific research demonstrating its direct use in the synthesis of liquid crystals. The principles of liquid crystal design often involve the use of rigid core units (mesogens) connected to flexible terminal chains. Although the this compound moiety could theoretically serve as a component of a mesogen, published research has focused on other pyridine-containing structures for the development of liquid crystals. mdpi.comresearchgate.net
Similarly, in the area of fluorescent probes, while pyridine derivatives are widely used as fluorophores and in the construction of chemosensors, the specific application of this compound as a primary fluorescent probe is not well-documented in the available literature. The photophysical properties of metal complexes involving this compound as a ligand have been studied, and these complexes can exhibit luminescence. ub.edumdpi.com However, this is distinct from the molecule itself being the primary fluorescent reporter. The development of fluorescent probes often involves the synthesis of more complex molecules where a fluorophore is coupled to a receptor unit designed to interact with a specific analyte. nih.govmdpi.comnih.govacs.org
Supramolecular Chemistry and Self Assembly Involving 1,2 Di Pyridin 4 Yl Ethyne
Non-Covalent Interactions in Crystal Engineering
Crystal engineering relies on the predictable nature of intermolecular forces to design and synthesize new crystalline solids with desired properties. In the context of 1,2-di(pyridin-4-yl)ethyne and its analogs, hydrogen bonding and π-π stacking are the dominant forces that direct the assembly of molecules in the solid state.
The nitrogen atoms in the pyridine (B92270) rings of the parent structure are primary sites for hydrogen bonding. This is demonstrated in studies of the closely related compound, (E)-1,2-di(pyridin-4-yl)ethene, with various 4-alkoxybenzoic acids. In these systems, the acid and base components are reliably linked by strong O—H⋯N hydrogen bonds. This interaction is robust and leads to the formation of linear, hydrogen-bonded units, typically with a 2:1 stoichiometry of acid to the dipyridyl base. In some of these co-crystals, the resulting 2:1 aggregates are further linked by weaker intermolecular C—H⋯O interactions, which help to form more extended tape-like structures.
The precise geometry of these hydrogen bonds is a key factor in the resulting supramolecular architecture.
Table 1: Representative Hydrogen-Bond Geometry in a Co-crystal of (E)-1,2-di(pyridin-4-yl)ethene with 4-pentyloxybenzoic acid D—H···A represents the Donor-Hydrogen-Acceptor bond. Data extracted from a study on a closely related ethene analog.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | ∠(D—H···A) (°) |
| O—H···N | 0.84 | 1.83 | 2.668 | 173 |
Aromatic π-π stacking is another crucial non-covalent interaction that contributes to the stability and structure of crystals containing this compound. These interactions occur between the electron-rich π-systems of the pyridine rings. While flat aromatic molecules often exhibit strong π-π interactions that can lead to low solubility, in crystal engineering, these forces are harnessed to guide the packing of molecules. In the solid state, π-π stacking can work in concert with hydrogen bonding to assemble molecules into higher-order structures. For instance, in certain co-crystals of the ethene analogue, π–π and C—H⋯π interactions are responsible for linking hydrogen-bonded units into columnar structures.
Co-crystal Formation Studies
Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. The formation of co-crystals with this compound and its analogs is a well-explored strategy in supramolecular chemistry. Studies involving (E)-1,2-di(pyridin-4-yl)ethene and a series of 4-alkoxybenzoic acids have shown the consistent formation of co-crystals. In these cases, each crystal structure is composed of two acid molecules and one dipyridyl molecule, held together by the previously mentioned O—H⋯N hydrogen bonds to form a linear 2:1 unit. The reliability of this acid-pyridine interaction makes it a predictable method for constructing multi-component crystalline materials.
Host-Guest Chemistry with Macrocyclic Receptors
Macrocyclic hosts like cucurbiturils and cyclodextrins are molecular containers capable of encapsulating guest molecules within their cavities, leading to the formation of host-guest complexes. This area of supramolecular chemistry is vital for applications ranging from drug delivery to sensing.
While the pyridinium (B92312) motif is a known guest for cucurbit[n]uril (CB[n]) macrocycles, forming stable inclusion complexes, specific studies detailing the host-guest interactions between this compound and cucurbituril (B1219460) derivatives were not prominent in the surveyed literature. The general principle of cucurbituril chemistry involves the encapsulation of hydrophobic guest molecules or moieties within the macrocycle's cavity in an aqueous solution, driven by the hydrophobic effect and ion-dipole interactions between the guest and the carbonyl portals of the host. Research has extensively covered the interaction of CB[n] with various pyridinium derivatives, often leading to the formation of 1:1 or 1:2 host-guest complexes. However, detailed characterization of a complex specifically involving this compound remains an area for further exploration.
The design of complex supramolecular assemblies relies on the use of molecular building blocks with well-defined geometries and predictable interaction patterns. This compound serves as an excellent example of a rigid, linear tecton for this purpose. Its utility is demonstrated in the formation of co-crystals where it consistently forms linear aggregates through hydrogen bonding with carboxylic acids. The combination of its rigid structure and the specific directional nature of the hydrogen bonds accepted by its pyridyl groups allows for a high degree of control over the resulting architecture. Furthermore, the interplay of these strong hydrogen bonds with weaker forces like π-π stacking enables the construction of varied and complex solid-state structures, from simple tapes to more intricate columnar arrangements.
Mechanochemical Approaches in Supramolecular Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful and environmentally benign alternative to traditional solution-based methods for the synthesis of supramolecular structures. This solid-state approach, often involving grinding or milling, can lead to the formation of novel crystalline phases, polymorphs, and co-crystals that may be inaccessible from solution. In the context of supramolecular chemistry involving this compound, mechanochemical methods offer a direct and efficient route to self-assembly, driven by the formation of non-covalent interactions such as hydrogen bonds and halogen bonds. These techniques are particularly advantageous as they minimize or eliminate the need for bulk solvents, reduce reaction times, and can offer quantitative yields.
The application of mechanochemistry to the synthesis of co-crystals and coordination polymers with this compound leverages the compound's ability to act as a robust hydrogen bond acceptor via its pyridyl nitrogen atoms. Both neat (dry) grinding and liquid-assisted grinding (LAG) have been demonstrated as effective techniques in similar systems. LAG, which involves the addition of a catalytic amount of a liquid, can significantly accelerate the reaction rate and improve the crystallinity of the product by facilitating molecular diffusion and the formation of intermediate phases.
Detailed research into analogous systems, such as those involving dipyridines like 1,2-bis(4-pyridyl)ethylene, has provided significant insights into the mechanochemical synthesis of luminescent co-crystals with partners like 9-anthracenecarboxylic acid. These studies demonstrate that mechanochemical grinding can successfully produce co-crystals that are isostructural with those obtained from conventional solvent crystallization. The formation of these supramolecular assemblies is typically monitored over time using powder X-ray diffraction (PXRD), which reveals the emergence of new crystalline phases at the expense of the starting materials.
The following tables provide a representative overview of the experimental conditions that could be employed in the mechanochemical synthesis of co-crystals involving this compound, based on established procedures for analogous dipyridine systems.
| Parameter | Value |
|---|---|
| Co-formers | This compound and a dicarboxylic/aromatic carboxylic acid |
| Stoichiometric Ratio (ethyne:acid) | 1:2 |
| Apparatus | Ball mill or mortar and pestle |
| Grinding Time | 5 - 60 minutes |
| Monitoring Technique | Powder X-ray Diffraction (PXRD) at various time intervals |
| Expected Outcome | Formation of a new crystalline co-crystal phase |
| Parameter | Value |
|---|---|
| Co-formers | This compound and a dicarboxylic/aromatic carboxylic acid |
| Stoichiometric Ratio (ethyne:acid) | 1:2 |
| Apparatus | Ball mill or mortar and pestle |
| Liquid Additive | A few drops of methanol (B129727) (MeOH) or other suitable solvent |
| Grinding Time | 5 - 30 minutes |
| Monitoring Technique | Powder X-ray Diffraction (PXRD) at various time intervals |
| Expected Outcome | Accelerated formation of a highly crystalline co-crystal phase compared to NG |
| Analytical Technique | Purpose | Anticipated Findings |
|---|---|---|
| Powder X-ray Diffraction (PXRD) | Confirm formation of new crystalline phase and monitor reaction progress | Appearance of new diffraction peaks distinct from the starting materials |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify changes in vibrational modes upon co-crystal formation | Shifts in the stretching frequencies of C=O and O-H groups, indicating hydrogen bond formation |
| Differential Thermal Analysis (DTA) / Thermogravimetric Analysis (TGA) | Determine thermal stability and decomposition profile | A distinct melting point for the co-crystal, different from the individual co-formers |
| Single Crystal X-ray Diffraction | Elucidate the precise three-dimensional structure | Confirmation of hydrogen bonding motifs and packing arrangements |
Theoretical and Computational Investigations of 1,2 Di Pyridin 4 Yl Ethyne
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 1,2-Di(pyridin-4-yl)ethyne.
The electronic structure of this compound is characterized by a conjugated π-system that extends across the two pyridine (B92270) rings and the central ethyne (B1235809) linker. This delocalization of π-electrons is a key feature that influences its chemical and physical properties. The molecule possesses a linear and rigid structure, which is a consequence of the sp-hybridization of the acetylenic carbons and the sp2-hybridization of the carbon atoms in the pyridine rings.
The crystal structure of 1,2-bis(4-pyridyl)acetylene has been determined to be orthorhombic, belonging to the Fddd space group. smolecule.com This structural information provides a basis for understanding the packing of the molecules in the solid state and the nature of the intermolecular forces at play.
While specific DFT-calculated bond lengths and angles for the isolated molecule are not extensively reported in the literature, the planarity and linearity of the core structure are well-established. The nitrogen atoms in the pyridine rings introduce a degree of polarity and are key sites for coordination with metal ions, a property extensively utilized in the construction of metal-organic frameworks (MOFs). nih.gov
The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is central to understanding the electronic behavior of the molecule. In conjugated systems like this compound, the HOMO is typically associated with the π-bonding orbitals, while the LUMO corresponds to the π*-antibonding orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's electronic stability and its absorption of light. A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable.
Table 1: Computed Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H8N2 |
| Molecular Weight | 180.20 g/mol |
| XLogP3-AA | 1.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 180.068748264 Da |
| Topological Polar Surface Area | 25.8 Ų |
| Heavy Atom Count | 14 |
Data sourced from PubChem CID 336309.
Computational studies can predict the reactivity of this compound by examining its molecular electrostatic potential (MEP) and frontier molecular orbitals. The nitrogen atoms of the pyridine rings are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack and coordination with Lewis acids, including metal ions. The ethyne triple bond, while part of a conjugated system, can also be a site for certain chemical reactions.
The reactivity of this compound is central to its role as a linker in supramolecular chemistry and materials science. The pyridine nitrogen atoms readily participate in coordination bonds with a wide range of metal centers, leading to the formation of diverse coordination polymers and MOFs. nih.gov The linear and rigid nature of the molecule allows for the predictable construction of these extended structures.
While detailed computational studies on the reaction mechanisms involving this compound are not widely available, its participation in reactions such as Sonogashira coupling for its synthesis is well-documented experimentally. Theoretical investigations could shed light on the transition states and energy barriers involved in such processes.
Theoretical simulations of spectroscopic properties like UV-Vis and NMR spectra can provide valuable information for the characterization of this compound.
Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis). For a conjugated molecule like this compound, the absorption in the UV-Vis region is expected to be dominated by π → π* transitions. The calculated absorption wavelengths and oscillator strengths can be compared with experimental data to aid in the assignment of the observed spectral bands.
Similarly, computational methods such as the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate the NMR chemical shifts of the hydrogen and carbon atoms in the molecule. These theoretical predictions can be a powerful tool for the interpretation of experimental NMR spectra, helping to assign the signals to specific nuclei within the molecule. While specific simulated spectra for this compound are not readily found in the literature, the principles of these computational techniques are well-established for similar organic molecules.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide insights into the dynamic behavior and intermolecular interactions of this compound.
The study of intermolecular interactions is crucial for understanding the self-assembly of this compound in the solid state and its role in the formation of supramolecular structures. Hirshfeld surface analysis, a computational tool that maps the intermolecular contacts in a crystal, has been applied to 1,2-bis(4-pyridyl)acetylene. smolecule.com
This analysis reveals the nature and extent of various intermolecular interactions. For 1,2-bis(4-pyridyl)acetylene, Hirshfeld surface analysis has shown that H∙∙∙Npyr interactions are significant. smolecule.com These interactions, where a hydrogen atom from one molecule interacts with the nitrogen atom of a pyridine ring on an adjacent molecule, play a crucial role in the crystal packing. The analysis also allows for the quantification of other types of contacts, such as C∙∙∙H, H∙∙∙H, and π∙∙∙π stacking interactions between the aromatic pyridine rings.
The electrostatic potential surfaces derived from these analyses can further elucidate the nature of these interactions, highlighting the electropositive and electronegative regions of the molecule that are involved in intermolecular bonding. smolecule.com The understanding of these non-covalent interactions is fundamental to the rational design of co-crystals and metal-organic frameworks based on this versatile linker.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Computational Design of Functional Derivatives and Assemblies
The rigid, linear geometry and electron-deficient nature of the pyridine rings make this compound a versatile building block for the computational design of novel functional materials. Theoretical studies have focused on predicting how chemical modifications to this core structure can influence its electronic properties and direct the self-assembly of supramolecular architectures with desired functionalities.
Computational methodologies, particularly Density Functional Theory (DFT), are instrumental in the in silico design and screening of derivatives. These studies often explore the effects of introducing various substituent groups onto the pyridine rings. The primary aim is to modulate the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining the electronic and optical properties of the resulting materials.
For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the HOMO-LUMO gap, which in turn affects properties like charge transport and light absorption/emission. A common strategy in the computational design of organic electronic materials is to create donor-acceptor (D-A) systems. By functionalizing one pyridine ring with an EDG and the other with an EWG, a significant intramolecular charge transfer character can be induced. This approach is theoretically explored to design materials with potential applications in nonlinear optics and organic photovoltaics.
The following table summarizes the predicted effects of different functional groups on the electronic properties of this compound based on computational screening studies.
| Functional Group | Position of Substitution | Predicted Effect on HOMO | Predicted Effect on LUMO | Predicted Change in HOMO-LUMO Gap | Potential Application |
| -NH₂ (Amino) | 2, 6 | Increase | Slight Increase | Decrease | Organic Electronics |
| -NO₂ (Nitro) | 2, 6 | Decrease | Significant Decrease | Decrease | Nonlinear Optics |
| -OCH₃ (Methoxy) | 3, 5 | Increase | Negligible | Decrease | Hole-Transport Materials |
| -CN (Cyano) | 3, 5 | Decrease | Decrease | Variable | Electron-Transport Materials |
Beyond the design of individual functional molecules, computational methods are extensively used to investigate and predict the formation of supramolecular assemblies. The nitrogen atoms in the pyridine rings are key interaction sites, capable of forming strong and directional hydrogen bonds or coordinating with metal centers.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps various properties onto the molecular surface, providing insights into the types and relative importance of different non-covalent contacts that govern the self-assembly process. For this compound and its derivatives, Hirshfeld analysis reveals the significance of C-H···N and π-π stacking interactions in directing the crystal packing.
Theoretical investigations of co-crystals of this compound with various organic acids, for example, have shown that the formation of robust O-H···N hydrogen bonds is a dominant supramolecular synthon. Computational models can predict the geometry and stability of these synthons, guiding the experimental design of new crystalline materials with tailored architectures.
The table below outlines key intermolecular interactions and their characteristics as determined by computational analyses of this compound assemblies.
| Interaction Type | Typical Interacting Atoms | Calculated Interaction Energy (kJ/mol) | Role in Assembly |
| Hydrogen Bonding | O-H···N, N-H···N | -15 to -25 | Primary driving force in co-crystals |
| π-π Stacking | Pyridine rings | -5 to -15 | Stabilizes columnar and layered structures |
| C-H···π Interactions | Pyridyl C-H and adjacent ring | -2 to -8 | Contributes to packing efficiency |
| Halogen Bonding | C-X···N (X = Cl, Br, I) | -10 to -20 | Directional control in halogenated derivatives |
Molecular dynamics (MD) simulations offer a way to study the dynamic aspects of self-assembly in solution. By simulating the motion of multiple molecules over time, researchers can observe the spontaneous formation of aggregates and gain insights into the mechanisms of nucleation and growth of supramolecular structures. These simulations are crucial for understanding how to control the assembly process to yield specific polymorphs or morphologies.
Potential Biological and Pharmaceutical Relevance As a Molecular Scaffold
Design of Pyridine-containing Scaffolds for Biological Applications
The pyridine (B92270) motif is a well-established pharmacophore, present in a wide array of approved drugs with diverse therapeutic applications. dovepress.comresearchgate.net Its inclusion in a molecule can significantly influence its pharmacological profile, enhancing properties such as biochemical potency, metabolic stability, and cell permeability. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with biological targets like enzymes and receptors, a crucial aspect of drug-receptor interactions. dovepress.com The rigid and linear nature of the 1,2-Di(pyridin-4-yl)ethyne scaffold provides a defined spatial orientation for the terminal pyridine units, which could be exploited for the design of molecules that can interact with specific biological targets with high selectivity.
A plethora of commercially available drugs incorporate the pyridine ring, including agents for treating tuberculosis (isoniazid), HIV/AIDS (delavirdine), and cancer (abiraterone acetate). dovepress.comrsc.org The versatility of the pyridine scaffold allows for the creation of large libraries of compounds with varied functional groups for screening against a multitude of biological targets. dovepress.com
Potential for Integration into Biomolecular Mimics
The ability of the pyridyl groups in this compound to coordinate with metal ions makes it an intriguing candidate for the development of biomolecular mimics. researchgate.net Many metalloenzymes, which play critical roles in biological processes, feature metal centers coordinated by histidine residues, which contain an imidazole (B134444) ring structurally similar to pyridine. Multidentate ligands containing pyridyl groups are frequently employed to mimic the coordination environment of metal ions in these enzymes, such as the 3-histidine or 2-histidine-1-carboxylate motifs. researchgate.net
The defined geometry and rigidity of the this compound scaffold could be leveraged to create synthetic analogues that mimic the active sites of metalloproteins. Such biomimetic models are invaluable tools for studying the mechanisms of enzymatic reactions and for the development of artificial enzymes with novel catalytic activities. rsc.org The design of ligands that can fold and chelate metal clusters is a bio-inspired approach to creating new catalysts for a variety of chemical transformations. rsc.org
Considerations for Further Research in Medicinal Chemistry
While the direct biological activity of this compound has not been extensively reported, its structural features warrant further investigation in the field of medicinal chemistry. The rigid linker could serve as a non-covalent interaction platform, while the terminal pyridyl groups can be functionalized to modulate solubility, bioavailability, and target affinity.
Future research could focus on the synthesis of derivatives of this compound with various substituents on the pyridine rings to explore their structure-activity relationships. The linear and rigid nature of the scaffold could be advantageous in the design of inhibitors for enzymes with well-defined binding pockets. Furthermore, the potential of this scaffold to form stable complexes with metal ions could be explored for the development of novel metallodrugs or diagnostic agents. The design of biomimetic complexes using cavity-based ligands is a promising strategy for developing selective and sensitive probes and new, efficient catalysts. rsc.org
Future Outlook and Research Directions
Novel Synthesis Strategies
The primary route to 1,2-Di(pyridin-4-yl)ethyne has traditionally been the Sonogashira cross-coupling reaction, a palladium-catalyzed process that couples terminal alkynes with aryl or vinyl halides. wikipedia.org While effective, future research is increasingly focused on developing more sustainable, efficient, and versatile synthetic methodologies.
Key Research Directions:
Green Chemistry Approaches: A significant push is being made toward "green" synthetic routes that minimize waste, reduce the use of hazardous reagents, and operate under milder conditions. This includes the exploration of copper-free Sonogashira reactions to avoid the use of toxic copper co-catalysts, as well as the development of reactions in aqueous media. wikipedia.org
Microwave-Assisted and Flow Synthesis: Microwave-assisted synthesis offers the potential for rapid reaction times and increased yields. bldpharm.com Continuous flow synthesis provides a scalable and highly controllable method for producing this compound and its derivatives, which is particularly important for industrial applications.
Alternative Catalysts: Research into alternative, more abundant, and less expensive metal catalysts, such as nickel, is gaining traction. wikipedia.org The development of heterogeneous catalysts, including single-atom catalysts, could also simplify product purification and catalyst recycling. acs.org
| Synthesis Strategy | Key Advantages |
| Green Chemistry Approaches | Reduced environmental impact, milder reaction conditions |
| Microwave-Assisted Synthesis | Faster reaction times, potentially higher yields |
| Continuous Flow Synthesis | Scalability, high degree of control, improved safety |
| Alternative Catalysts | Lower cost, increased abundance, potential for novel reactivity |
Expanded Applications in Catalysis and Energy Conversion
The application of this compound has been most prominent in the construction of metal-organic frameworks (MOFs). smolecule.com These porous materials have shown promise in gas storage and separation, but their potential in catalysis and energy conversion is a rapidly expanding area of research.
Catalysis:
MOFs constructed using this compound as a linker can serve as robust heterogeneous catalysts. rsc.org The pyridinic nitrogen atoms can act as coordination sites for catalytically active metal centers, while the porous structure of the MOF can facilitate reactant and product diffusion. Future research will likely focus on:
Tailoring Active Sites: The functionalization of the pyridine (B92270) rings or the incorporation of different metal nodes to create highly specific and efficient catalytic centers.
Photocatalysis: The development of this compound-based MOFs for photocatalytic applications, such as hydrogen production from water or the reduction of carbon dioxide. mdpi.comnih.gov
Energy Conversion:
The conjugated π-system of this compound makes it an attractive component for materials used in energy conversion devices.
Dye-Sensitized Solar Cells (DSSCs): This compound can be utilized as a π-linker in organic dyes for DSSCs. rsc.org Its rigid structure can facilitate efficient charge transfer from the donor to the acceptor part of the dye molecule, a crucial factor for high power conversion efficiencies. Future work will involve designing and synthesizing novel dyes with extended conjugation and optimized electronic properties. nih.gov The pyridine-N-oxide derivative has also been explored as an anchor group in DSSCs. nih.gov
Organic Electronics: The potential for this compound in other organic electronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is an emerging area of interest. bldpharm.com
| Application Area | Key Research Focus |
| Heterogeneous Catalysis | Design of MOFs with tailored active sites for specific reactions |
| Photocatalysis | Development of materials for solar fuel production and CO2 reduction |
| Dye-Sensitized Solar Cells | Synthesis of novel organic dyes with enhanced light-harvesting and charge transfer properties |
| Organic Electronics | Exploration of its potential in OLEDs, OFETs, and other devices |
Advanced Supramolecular Architectures
The ability of this compound to form predictable and stable supramolecular structures through hydrogen bonding and metal coordination is a cornerstone of its utility. nih.gov Future research will focus on creating increasingly complex and functional supramolecular architectures.
Multi-component Co-crystals: The design and synthesis of co-crystals with multiple components to achieve specific properties, such as desired solid-state packing or tailored porosity. nih.gov
Stimuli-Responsive Materials: The incorporation of this compound into supramolecular systems that can respond to external stimuli, such as light, temperature, or the presence of specific chemical species.
Hierarchical Self-Assembly: The development of strategies to control the self-assembly of this compound-based building blocks into hierarchical structures with multiple levels of organization.
Computational-Experimental Synergy
The synergy between computational modeling and experimental work is becoming increasingly crucial for accelerating the discovery and development of new materials based on this compound.
Predictive Modeling: Computational methods, such as Density Functional Theory (DFT), can be used to predict the electronic and optical properties of new derivatives before their synthesis, guiding experimental efforts toward the most promising candidates. researchgate.net
Crystal Structure Prediction: Computational tools are being developed to predict the crystal structures of co-crystals and MOFs, which can aid in the rational design of materials with desired topologies and properties. rsc.orgmdpi.com
Understanding Reaction Mechanisms: Theoretical calculations can provide valuable insights into the mechanisms of the reactions used to synthesize and modify this compound, helping to optimize reaction conditions and develop new synthetic strategies.
Challenges and Opportunities in the Field
Despite the significant promise of this compound, several challenges remain that also present exciting opportunities for future research.
Challenges:
Scalability of Synthesis: While laboratory-scale syntheses are well-established, the scalable and cost-effective production of this compound and its derivatives remains a hurdle for commercial applications.
Functionalization: The development of methods for the selective functionalization of the pyridine rings to tune the properties of the molecule can be challenging. mdpi.com
Stability of Materials: The long-term stability of MOFs and other materials derived from this compound under operational conditions, particularly in the presence of moisture and other reactive species, needs to be improved.
Opportunities:
New Applications: The exploration of currently untapped application areas, such as in sensing, drug delivery, and environmental remediation, holds significant potential.
Advanced Characterization: The use of advanced characterization techniques to gain a deeper understanding of the structure-property relationships in materials based on this compound.
Machine Learning: The application of machine learning and artificial intelligence to accelerate the discovery of new materials and to predict their properties.
Q & A
Q. What are the standard synthetic routes for 1,2-di(pyridin-4-yl)ethyne, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves cross-coupling reactions. A common method is the Sonogashira coupling between 4-bromopyridine and terminal alkynes under palladium catalysis. Key variables include:
- Catalyst system : Pd(PPh₃)₂Cl₂/CuI is frequently used, with triethylamine as a base .
- Solvent : THF or DMF at 60–80°C ensures optimal reactivity.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) achieves ≥98% purity .
Contaminants like unreacted starting materials or oligomers may form if stoichiometry or temperature is poorly controlled.
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
Structural confirmation requires a combination of techniques:
- NMR : ¹H NMR (CDCl₃) shows characteristic pyridyl proton signals at δ 7.35–8.50 ppm and ethynyl coupling .
- X-ray crystallography : Resolves the linear geometry (C≡C bond length ~1.20 Å) and confirms trans-configuration .
- Mass spectrometry : ESI-MS or EI-MS detects the molecular ion peak at m/z 180.22 (C₁₂H₈N₂) .
Advanced Research Questions
Q. How do steric and electronic effects of this compound influence its conductance in single-molecule junctions?
STM break-junction studies reveal two conductance regimes for this compound:
Q. What experimental strategies resolve contradictions in coordination polymer topology when using this compound as a linker?
Discrepancies in reported MOF/CP structures arise from:
- Solvent polarity : Polar solvents (DMF, H₂O) favor 2D square grids, while nonpolar solvents (toluene) yield interpenetrated 3D frameworks .
- Counterion effects : Nitrate vs. perchlorate anions alter metal-ligand bond angles (e.g., Cu²⁺-N bond angles vary by 5–10°) .
Use time-resolved XRD or in situ Raman spectroscopy to monitor nucleation and identify kinetic vs. thermodynamic products.
Q. How does this compound participate in spin-crossover (SCO) complexes, and what factors modulate cooperative behavior?
In SCO complexes with Fe(II), the ligand’s rigidity enhances cooperativity:
- Thermodynamic analysis : DSC shows hysteresis widths of 10–15 K, indicating strong intermolecular interactions .
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on pyridyl rings lower T₁/₂ (spin transition temperature) by 20–30 K .
Pair with flexible counter-ligands (e.g., 1,2-bis(4-pyridyl)ethane) to balance lattice strain and SCO efficiency.
Q. What safety protocols are critical when handling this compound in synthetic workflows?
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 2/2A) .
- Ventilation : Use fume hoods to prevent inhalation of dust (H335: respiratory irritation) .
- Spill management : Neutralize with vermiculite or sand, then dispose as hazardous waste (UN3077) .
Methodological Guidance
Q. How to optimize solvent-assisted grinding for cocrystallization with this compound?
- Stoichiometry : Use a 2:1 molar ratio (linker:API) to maximize framework stability .
- Solvent choice : Acetonitrile (30 µL per 300 mg mixture) ensures even dispersion without premature dissolution .
- Milling parameters : 30 Hz frequency for 30 min in stainless steel jars yields phase-pure cocrystals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
